molecular formula C15H17N3O B8645031 3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole

Cat. No.: B8645031
M. Wt: 255.31 g/mol
InChI Key: SJKIFYCVPXGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-5-isocyanato-1-p-tolyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-tert-butyl-5-isocyanato-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C15H17N3O/c1-11-5-7-12(8-6-11)18-14(16-10-19)9-13(17-18)15(2,3)4/h5-9H,1-4H3

InChI Key

SJKIFYCVPXGDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (4) (WO 2000043384) (1.00 g, 4.36 mmol) in DCM (90 mL) was added a saturated aq solution of NaHCO3 (60 mL). The mixture was stirred vigorously, cooled to 0° C. and diphosgene (2.1 mL, 17.4 mmol) was added in a single portion. After stirring for 1 hr at RT, the layers were separated and the organics dried and evaporated to give a brown oil. The oil was triturated with iso-hexane (5.0 mL) and the solid filtered. The filtrate was concentrated in vacuo to give 3-tert-butyl-5-isocyanato-1-p-tolyl-1H-pyrazole (19) as a light brown oil (1.00 g, 3.92 mmol, 90%). m/z 288 (in MeOH) (M+H+MeOH)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated aq. solution of NaHCO3 (14 mL) was added to a solution of 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine (WO 2000043384) (206 mg, 0.900 mmol) in DCM (20 mL) and the mixture was cooled to 0° C. and stirred vigorously whilst trichloromethylchloroformate (325 μL, 2.70 mmol) was added in a single portion. The vigorous stirring was continued at 0° C. for a further 80 min. The organic layer was separated and dried and was then evaporated in vacuo to provide 3-tert-butyl-5-isocyanato-1-p-tolyl-1H-pyrazole, Intermediate B1 as orange oil. This material was pumped for 30 min under high vacuum and was then taken up into THF (6.0 mL) and kept under nitrogen at 0° C. and used directly in the next step.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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